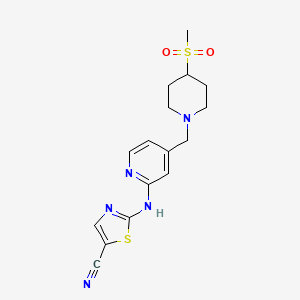![molecular formula C7H16O4S2 B13993803 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane CAS No. 6330-39-8](/img/structure/B13993803.png)
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane typically involves the reaction of propane derivatives with sulfonylating agents under controlled conditions. One common method involves the use of isopropyl sulfonyl chloride and a suitable base to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. This compound may also affect cellular pathways by altering the redox state or by acting as a signaling molecule .
相似化合物的比较
Similar Compounds
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}butane
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}ethane
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}benzene
Uniqueness
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two sulfonyl groups attached to a propane backbone makes it a versatile compound for various chemical reactions and applications .
属性
CAS 编号 |
6330-39-8 |
|---|---|
分子式 |
C7H16O4S2 |
分子量 |
228.3 g/mol |
IUPAC 名称 |
2-(propan-2-ylsulfonylmethylsulfonyl)propane |
InChI |
InChI=1S/C7H16O4S2/c1-6(2)12(8,9)5-13(10,11)7(3)4/h6-7H,5H2,1-4H3 |
InChI 键 |
RLTCMAOQPFEJKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)CS(=O)(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


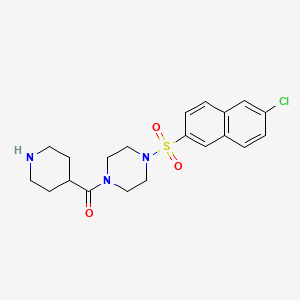

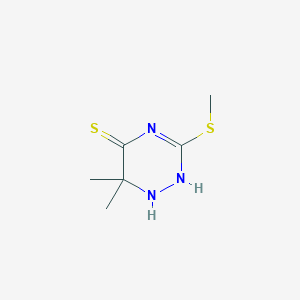
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
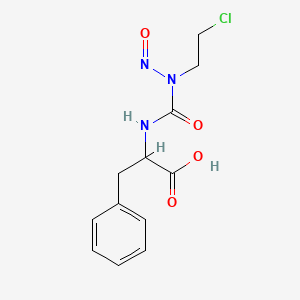
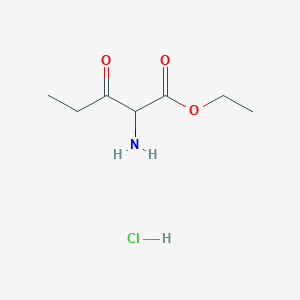
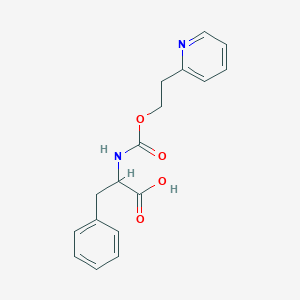

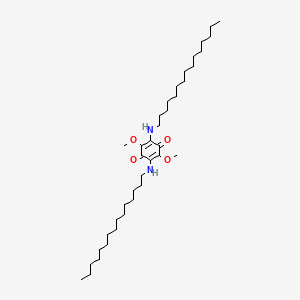
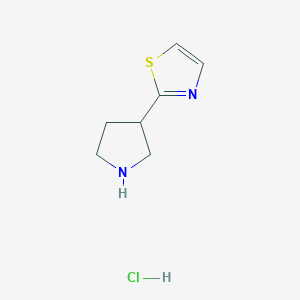

![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
